Ganodermanontriol

Cytotoxicity Anticancer Natural Products

Ganodermanontriol (C30H48O4, MW 472.70) is a lanostane-type triterpenoid alcohol isolated from the fruit bodies and spores of Ganoderma lucidum (Lingzhi/Reishi). Unlike many ganoderic acids that feature carboxyl groups, Ganodermanontriol belongs to the triterpene alcohol subclass and exhibits a distinct activity profile characterized by multi-modal bioactivities including hepatoprotective, anti-cancer, anti-HIV-1, and anticomplement effects.

Molecular Formula C30H48O4
Molecular Weight 472.7 g/mol
Cat. No. B1230169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGanodermanontriol
Synonymsganodermanontriol
GNDT triterpene
Molecular FormulaC30H48O4
Molecular Weight472.7 g/mol
Structural Identifiers
SMILESCC(CCC(C(C)(CO)O)O)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C
InChIInChI=1S/C30H48O4/c1-19(8-11-25(33)30(7,34)18-31)20-12-16-29(6)22-9-10-23-26(2,3)24(32)14-15-27(23,4)21(22)13-17-28(20,29)5/h9,13,19-20,23,25,31,33-34H,8,10-12,14-18H2,1-7H3/t19-,20-,23+,25+,27-,28-,29+,30-/m1/s1
InChIKeyKASALCUNLBTNAA-LIPCCPSCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ganodermanontriol (CAS 106518-63-2): A Differentiated Lanostane-Type Triterpenoid for Hepatoprotection, Anticancer, and Anti-HIV Research Applications


Ganodermanontriol (C30H48O4, MW 472.70) is a lanostane-type triterpenoid alcohol isolated from the fruit bodies and spores of Ganoderma lucidum (Lingzhi/Reishi). Unlike many ganoderic acids that feature carboxyl groups, Ganodermanontriol belongs to the triterpene alcohol subclass and exhibits a distinct activity profile characterized by multi-modal bioactivities including hepatoprotective, anti-cancer, anti-HIV-1, and anticomplement effects [1][2][3].

Why Ganodermanontriol Cannot Be Substituted by Generic Ganoderma Triterpenoids in Critical Bioassays


Despite the structural similarity among Ganoderma-derived triterpenoids, generic substitution is not scientifically justified due to stark functional divergence. For instance, while Ganodermanontriol exhibits significant cytotoxicity against HL-60 and MCF-7 cancer cells, four other co-occurring steroids (ergosterol peroxide, stella sterol, ergosterol, and 9(11)-dehydroergostrol peroxide) are completely inactive under identical assay conditions [1]. Similarly, in the anticomplement assay, Ganodermanontriol shows strong activity (IC50 17.2 μM), whereas structurally related compounds (lucidenic acid SP1 and others) are entirely inactive [2]. This non-interchangeability is further underscored by the specific signaling mechanisms—such as Nrf2/HO-1 axis activation for hepatoprotection—that are not uniformly present across the triterpenoid class [3].

Quantitative Comparative Evidence for Ganodermanontriol Differentiation in Key Bioassays


Head-to-Head Cytotoxicity Comparison: Ganodermanontriol vs. Co-Isolated Inactive Steroids

Ganodermanontriol demonstrates exclusive cytotoxic activity among co-isolated compounds from the same Ganoderma lucidum fraction. In a direct head-to-head comparison, Ganodermanontriol exhibited IC50 values of 24.8 µg/mL (HL-60 leukemia cells) and 22.9 µg/mL (MCF-7 breast cancer cells), whereas the four other steroids (ergosterol peroxide, stella sterol, ergosterol, and 9(11)-dehydroergostrol peroxide) showed no detectable cytotoxic activity in the identical MTT assay [1].

Cytotoxicity Anticancer Natural Products

Anti-HIV-1 Activity: Equivalent Potency to Ganoderiol F but Distinct Protease Inhibition Profile

Ganodermanontriol and Ganoderiol F both demonstrate anti-HIV-1 activity with identical inhibitory concentrations of 7.8 µg/mL [1]. However, functional differentiation emerges at the protease level: Ganodermanontriol exhibits HIV-1 protease inhibitory activity with an IC50 of approximately 70 µM, placing it within a distinct potency tier (20-90 µM range) alongside Ganodermanondiol and Ganolucidic Acid A, whereas Ganoderiol F and several Ganoderic acids (B, C1, H) show moderate inhibition with IC50 values of 170-230 µM [2][3].

Antiviral HIV-1 Protease Inhibition

Anticomplement Activity: Intermediate Potency in the Triterpene Alcohol Series

In a direct comparative analysis of twelve triterpenes from Ganoderma lucidum spores, Ganodermanontriol demonstrated strong anticomplement activity against the classical pathway (CP) with an IC50 of 17.2 µM. This positions Ganodermanontriol with intermediate potency relative to its closest structural analogs: Ganoderiol F (IC50 4.8 µM, ~3.6-fold more potent) and Ganodermanondiol (IC50 41.7 µM, ~2.4-fold less potent) [1]. Notably, five other terpenoids (including lucidenic acid SP1) were completely inactive, and ganoderic acids (1-7) showed little to no activity in this system [1].

Immunomodulation Complement System Inflammation

Hepatoprotective Mechanism: Nrf2/HO-1 Axis Activation with In Vivo Validation

Ganodermanontriol (GDT) confers hepatoprotection through a defined molecular mechanism—induction of heme oxygenase-1 (HO-1) via Nrf-2 nuclear translocation, mediated through PI3K/Akt and p38 signaling pathways—validated in both in vitro (Hepa1c1c7 cells) and in vivo (murine liver) models [1]. This mechanism translates into quantifiable hepatoprotective outcomes: reduced hepatic enzyme levels (ALT, AST, LDH), decreased malondialdehyde (MDA), and elevated glutathione (GSH) in t-BHP-induced oxidative stress models [1]. While other Ganoderma triterpenoids such as Ganodermanondiol also exhibit Nrf2-mediated hepatoprotection, they signal through distinct upstream kinases (AMPK/LKB1/CaMKIIα) rather than the PI3K/Akt-p38 axis, representing a class-level mechanistic divergence [2].

Hepatoprotection Oxidative Stress Nrf2 Pathway

5α-Reductase Inhibition: Modest Activity with Defined Potency

Ganodermanontriol demonstrates inhibitory activity against 5α-reductase, reducing enzyme activity by 32% at a concentration of 667 µM [1]. This represents a defined, albeit modest, potency level that distinguishes it from other Ganoderma triterpenoids with stronger 5α-reductase inhibition. For context, certain triterpenoids from Ganoderma lucidum have been reported to exhibit 70% and 55% inhibition at 20 µM, indicating that Ganodermanontriol occupies a lower-potency tier within the class [2]. This activity profile, combined with its demonstrated effects on LNCaP prostate cancer cell proliferation and PSA secretion, provides a defined potency benchmark for SAR studies [3].

Androgen Metabolism 5α-Reductase Prostate

Breast Cancer Cell Line Selectivity: Differential Potency Against MCF-7 vs. MDA-MB-231

Ganodermanontriol exhibits differential cytotoxic potency across breast cancer cell lines, with IC50 values of 5.8 µM against MCF-7 cells and 9.7 µM against the more aggressive MDA-MB-231 triple-negative breast cancer cell line [1]. This approximately 1.7-fold selectivity for MCF-7 over MDA-MB-231 is accompanied by distinct mechanistic effects in MDA-MB-231 cells, including inhibition of proliferation, colony formation, invasion, and migration at 25-50 µM, mediated through down-regulation of CDC20 and uPA [2]. In contrast, ergosterol peroxide—another cytotoxic compound from Ganoderma lucidum—demonstrates activity against quiescent slow-cycling cells but lacks the specific breast cancer selectivity profile of Ganodermanontriol [3].

Breast Cancer Cytotoxicity Selectivity

Validated Research Applications and Industrial Use Cases for Ganodermanontriol Based on Comparative Evidence


Structure-Activity Relationship (SAR) Studies of Lanostane Triterpenoids

Ganodermanontriol serves as an essential reference compound in SAR campaigns due to its intermediate potency across multiple assays. The graded anticomplement activity (Ganoderiol F IC50 4.8 µM > Ganodermanontriol IC50 17.2 µM > Ganodermanondiol IC50 41.7 µM) correlates with side-chain hydroxymethyl group count, establishing a defined potency gradient for rational analog design [1]. Similarly, its exclusive cytotoxicity among co-isolated steroids (compounds 1-4 inactive) validates its utility as the active comparator in structural optimization programs [2].

Nrf2/HO-1 Pathway Activation Studies with Defined Upstream Kinase Specificity

Researchers investigating the PI3K/Akt-p38 arm of the Nrf2/HO-1 hepatoprotective axis should select Ganodermanontriol as the pathway-specific probe, given its validated dependence on PI3K/Akt and p38 signaling for HO-1 induction in both in vitro and in vivo models [1]. In contrast, studies requiring AMPK-driven Nrf2 activation would necessitate Ganodermanondiol, preventing cross-talk artifacts [2]. The compound's demonstrated reduction of ALT, AST, LDH, and MDA with concomitant GSH elevation in t-BHP-injured hepatic models provides quantifiable endpoints for dose-response and combination therapy studies [1].

HIV-1 Protease Inhibitor Screening and Mechanistic Deconvolution

For antiviral programs requiring differentiation between whole-virus anti-HIV-1 activity and specific protease inhibition, Ganodermanontriol offers a defined potency profile (whole-virus: 7.8 µg/mL; protease IC50: ~70 µM) that distinguishes it from moderate protease inhibitors (170-230 µM) [1][2]. This enables its use as a benchmark compound when screening novel HIV-1 protease inhibitors from natural product libraries, with the added advantage of a well-characterized comparator set (Ganoderiol F, Ganoderic acids B/C1/H) [1].

Breast Cancer Metastasis and Invasion Model Systems

Ganodermanontriol is optimally suited for studies investigating the CDC20/uPA axis in breast cancer metastasis, having demonstrated specific down-regulation of these targets in MDA-MB-231 triple-negative breast cancer cells at 25-50 µM [1]. The differential cytotoxicity between MCF-7 (5.8 µM) and MDA-MB-231 (9.7 µM) provides a built-in selectivity profile for comparative studies across hormone receptor-positive and triple-negative breast cancer subtypes [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ganodermanontriol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.